molecular formula C18H14ClNO3 B11441764 (3E)-6-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

(3E)-6-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one

Cat. No.: B11441764
M. Wt: 327.8 g/mol
InChI Key: PJXWTNWOYQWVPO-SXGWCWSVSA-N
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Description

(3E)-6-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is a complex organic compound that belongs to the class of benzoxazinones This compound is characterized by its unique structure, which includes a chloro-substituted benzoxazinone ring and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-6-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Benzoxazinone Ring: The initial step involves the cyclization of an appropriate ortho-aminophenol with a chloro-substituted acyl chloride under basic conditions to form the benzoxazinone ring.

    Introduction of the Dimethylphenyl Group: The next step involves the condensation of the benzoxazinone intermediate with 2,5-dimethylbenzaldehyde in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(3E)-6-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced benzoxazinone derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted benzoxazinone derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzoxazinones.

Scientific Research Applications

Chemistry

In chemistry, (3E)-6-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for studying cellular processes and developing new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential use as a drug candidate. Its unique chemical properties and biological activities make it a promising candidate for the development of new medications.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure and reactivity make it suitable for various applications, including the development of new polymers and advanced materials.

Mechanism of Action

The mechanism of action of (3E)-6-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar keto-enol tautomerism.

    4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: A compound used as a condensing agent in peptide synthesis.

Uniqueness

(3E)-6-chloro-3-[2-(2,5-dimethylphenyl)-2-oxoethylidene]-3,4-dihydro-2H-1,4-benzoxazin-2-one stands out due to its unique combination of a chloro-substituted benzoxazinone ring and a dimethylphenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

6-chloro-3-[(Z)-2-(2,5-dimethylphenyl)-2-hydroxyethenyl]-1,4-benzoxazin-2-one

InChI

InChI=1S/C18H14ClNO3/c1-10-3-4-11(2)13(7-10)16(21)9-15-18(22)23-17-6-5-12(19)8-14(17)20-15/h3-9,21H,1-2H3/b16-9-

InChI Key

PJXWTNWOYQWVPO-SXGWCWSVSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C(=C/C2=NC3=C(C=CC(=C3)Cl)OC2=O)/O

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=CC2=NC3=C(C=CC(=C3)Cl)OC2=O)O

Origin of Product

United States

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